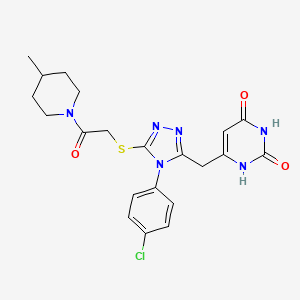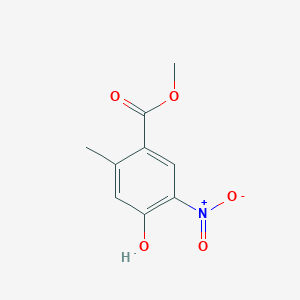![molecular formula C25H23N3O5S B2462241 (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide CAS No. 866349-03-3](/img/structure/B2462241.png)
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
Researchers have been investigating the synthesis and properties of novel polymeric materials, such as polyamides, polyimides, and sulfonamide-based polymers, which are crucial for developing high-performance materials with potential applications in electronics, optics, and materials science. For instance, the study by Hsiao and Huang (1997) on aromatic polyamides incorporating ether-sulfone linkages showcases the preparation of polymers with high solubility in polar solvents and excellent thermal stability, suggesting their utility in high-temperature applications (Hsiao & Huang, 1997). Similarly, Liaw and colleagues (1999) synthesized polyamides with moderate to high inherent viscosities, demonstrating their potential in creating strong and transparent polymeric films (Liaw, Been-Yang Liaw, & Chao-Min Yang, 1999).
Advanced Materials Applications
The research into the synthesis of aromatic polyamides containing S-triazine rings, as investigated by Sagar et al. (1997), presents an innovative approach to enhancing polymer solubility and thermal stability. These materials are promising for applications requiring high thermal stability and solubility in various organic solvents (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).
Electrochromic and Photoluminescent Properties
Research on novel aromatic polyamides with pendent triphenylamine units by Chang and Liou (2008) highlights the exploration of hole-transporting and electrochromic properties, indicating potential applications in electrochromic devices and organic electronics. These materials exhibit multiple reversible oxidation states, making them suitable for green color electrochromic applications with excellent cyclic stability (Chang & Liou, 2008).
Environmental and Pharmacological Studies
While not directly related to (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide, research on sulfonamides and their environmental and pharmacological implications, such as the work by Coleman, Tims, and Rathbone (2003) on QSAR analysis for anti-tuberculosis compounds, reflects the broader context of sulfonamide chemistry in scientific research. This work emphasizes the importance of understanding the toxicological profiles of these compounds, which could indirectly inform the safety and application scopes of related chemical entities (Coleman, Tims, & Rathbone, 2003).
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-16-12-13-20(14-17(16)2)34(30,31)28-27-25-21(24(29)26-19-9-5-4-6-10-19)15-18-8-7-11-22(32-3)23(18)33-25/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQKMMCIXKRBS-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)
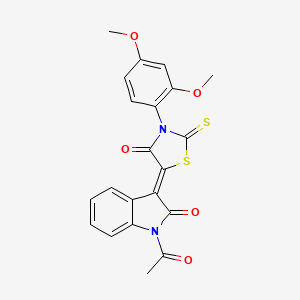
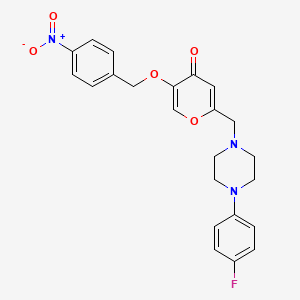


![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B2462169.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one](/img/structure/B2462170.png)

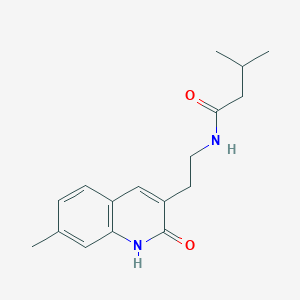
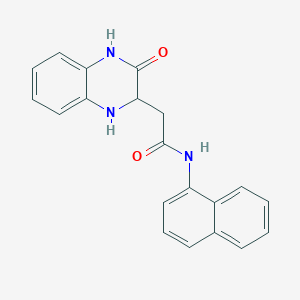
![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)
